![molecular formula C8H12ClN7O B075648 6-Chloro-3,5-diaminopyrazine-3-carboxamide CAS No. 1144-27-0](/img/structure/B75648.png)
6-Chloro-3,5-diaminopyrazine-3-carboxamide
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Overview
Description
6-Chloro-3,5-diaminopyrazine-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a potent p53 stabilizer, which is a tumor suppressor protein that plays a crucial role in preventing cancer development. CP-31398 has also been shown to have other biological activities, such as inhibiting the growth of cancer cells and inducing apoptosis.
Scientific Research Applications
Vibrational Spectral Analysis
A study by Sakthivel et al. (2014) focused on the vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide using FT-Raman and FT-IR spectroscopy. This research utilized density functional theory (DFT) and provided insights into the compound's vibrational frequencies and bond characteristics. The study offered valuable information about the chemical activity and molecular stability of the compound, contributing to a deeper understanding of its properties (Sakthivel et al., 2014).
Antimycobacterial and Antibacterial Evaluation
Semelková et al. (2017) synthesized derivatives of 6-chloro-3,5-diaminopyrazine-3-carboxamide and evaluated their antimycobacterial and antibacterial properties. This research contributed to the development of potential therapeutic agents against Mycobacterium tuberculosis and other bacterial strains, showcasing the compound's applicability in medical research (Semelková et al., 2017).
Synthesis and Antimycobacterial Activity
Zítko et al. (2011) explored the synthesis of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, derivatives of 6-chloro-3,5-diaminopyrazine-3-carboxamide, to assess their antimycobacterial activity. This work highlighted the compound's potential in creating effective treatments against mycobacterial infections, adding value to pharmaceutical research (Zítko et al., 2011).
Spectroscopic and Molecular Analysis
Research by Bhagyasree et al. (2015) utilized spectroscopic methods to analyze the molecular structure and properties of derivatives of 6-chloro-3,5-diaminopyrazine-3-carboxamide. Their findings provided critical information on the charge transfer, molecular stability, and potential applications of the compound in various fields (Bhagyasree et al., 2015).
properties
CAS RN |
1144-27-0 |
---|---|
Product Name |
6-Chloro-3,5-diaminopyrazine-3-carboxamide |
Molecular Formula |
C8H12ClN7O |
Molecular Weight |
257.68 g/mol |
IUPAC Name |
3,5-diamino-N-[amino(dimethylamino)methylidene]-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C8H12ClN7O/c1-16(2)8(12)15-7(17)3-5(10)14-6(11)4(9)13-3/h1-2H3,(H4,10,11,14)(H2,12,15,17) |
InChI Key |
AZRZBCASYOBNKQ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C(=N\C(=O)C1=C(N=C(C(=N1)Cl)N)N)/N |
SMILES |
CN(C)C(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N |
Canonical SMILES |
CN(C)C(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N |
synonyms |
6-chloro-3,5-diaminopyrazine-3-carboxamide CDPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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